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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)-3-fluorophenol

CAS No.: 634192-30-6

Cat. No.: B6373437

Get Quote

An In-Depth Technical Guide to 4-(3-Chlorophenyl)-3-fluorophenol: Structure, Properties,

and Synthetic Strategy

Executive Summary
This technical guide provides a comprehensive scientific overview of 4-(3-chlorophenyl)-3-
fluorophenol, a halogenated biphenyl derivative with significant potential in the fields of

medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in numerous

commercial drugs, and the strategic incorporation of halogen atoms, particularly fluorine and

chlorine, is a well-established strategy for modulating the pharmacokinetic and

pharmacodynamic properties of bioactive molecules.

While extensive experimental data for this specific compound is not widely available in public

literature, this document synthesizes information from analogous structures and established

chemical principles to provide a robust guide for researchers. It covers the molecule's structure,

predicted physicochemical properties, a logical and detailed synthetic workflow based on

modern cross-coupling methodologies, expected analytical characterization, and critical safety

considerations. This guide is intended to serve as a foundational resource for scientists
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engaged in drug discovery, chemical synthesis, and materials research, enabling them to

leverage the unique attributes of this complex scaffold.

Introduction: The Significance of Fluorinated Biaryl
Scaffolds in Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in drug discovery, offering a semi-rigid framework

that can effectively orient functional groups for optimal interaction with biological targets. The

strategic introduction of halogen atoms onto this core structure is a cornerstone of modern

medicinal chemistry. Fluorine, in particular, is frequently incorporated to enhance metabolic

stability, improve binding affinity by participating in hydrogen bonds and dipole interactions, and

modulate lipophilicity and pKa.[1] The presence of a chlorine atom can also influence a

molecule's electronic properties and provides a handle for further synthetic diversification.[2]

4-(3-Chlorophenyl)-3-fluorophenol is a molecule of significant interest as it combines these

key structural features: a biphenyl core for spatial presentation, a fluorine atom for metabolic

and binding enhancement, a chlorine atom for electronic modulation, and a phenolic hydroxyl

group that can act as a hydrogen bond donor/acceptor or a point for further chemical

elaboration. Such compounds are valuable as intermediates in the synthesis of

pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Chemical Structure and Nomenclature
The unambiguous identification of a chemical entity begins with its structure and systematic

nomenclature. The following section details the key identifiers for 4-(3-chlorophenyl)-3-
fluorophenol.

IUPAC Name: 4-(3-Chlorophenyl)-3-fluorophenol

Molecular Formula: C₁₂H₈ClFO

Molecular Weight: 222.64 g/mol

SMILES: Oc1cc(F)c(ccc1)c1cccc(Cl)c1

InChI Key: InChI=1S/C12H8ClFO/c13-10-4-2-5-11(6-10)8-3-1-9(15)7-12(8)14/h1-7,15H
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Caption: Chemical structure of 4-(3-Chlorophenyl)-3-fluorophenol.

Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both

chemical and biological systems. The following table summarizes key predicted and

experimentally determined properties for the related compound, 4-chloro-3-fluorophenol, for

comparative purposes.

Property Predicted/Reported Value Data Source

Molecular Weight 222.64 g/mol (Calculated)

Melting Point (°C)
54-56 (for 4-chloro-3-

fluorophenol)
[5]

Boiling Point (°C)
84 at 44 mmHg (for 4-chloro-3-

fluorophenol)
[5]

LogP ~4.5 (Estimated) (Analog-based estimation)

pKa
~8.9 (Estimated for phenolic

OH)
[6]

Solubility
Soluble in chloroform,

methanol, DMF
[5][7]

Appearance
Likely a solid at room

temperature
[5]

Proposed Synthesis and Purification Workflow
The construction of the C-C bond forming the biphenyl core is the key challenge in synthesizing

4-(3-chlorophenyl)-3-fluorophenol. Palladium-catalyzed cross-coupling reactions, such as

the Suzuki-Miyaura reaction, represent the most efficient and versatile methodology for this

transformation.

Synthetic Rationale: The Suzuki-Miyaura Cross-
Coupling
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The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance,

mild reaction conditions, and the commercial availability of a wide range of boronic acids and

aryl halides. The proposed synthesis involves the coupling of a (3-chlorophenyl)boronic acid

with a suitably protected 4-halo-3-fluorophenol derivative. A protecting group on the phenol,

such as a methyl or benzyl ether, is advisable to prevent side reactions involving the acidic

phenolic proton.

Synthesis Workflow Diagram
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Starting Materials:
(3-Chlorophenyl)boronic acid

4-Bromo-3-fluorophenol

Step 1: Phenol Protection
(e.g., MeI, K₂CO₃, Acetone)

Step 2: Suzuki Coupling
(Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O)

Protected Intermediate

Step 3: Deprotection
(e.g., BBr₃, DCM)

Coupled Product

Step 4: Aqueous Work-up
(Extraction with EtOAc)

Crude Product

Step 5: Purification
(Silica Gel Column Chromatography)

Step 6: Characterization
(NMR, MS, IR)

Final Product:
4-(3-Chlorophenyl)-3-fluorophenol

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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